![molecular formula C13H9F2N3 B2356692 2-[(2,4-二氟苯基)甲基氨基]吡啶-3-腈 CAS No. 1284579-23-2](/img/structure/B2356692.png)
2-[(2,4-二氟苯基)甲基氨基]吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is an organic compound with the molecular formula C13H9F2N3 It is characterized by the presence of a pyridine ring substituted with a cyano group at the 3-position and a 2,4-difluorophenylmethylamino group at the 2-position
科学研究应用
2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile typically involves the following steps:
Formation of 2,4-Difluorobenzylamine: This intermediate can be synthesized by the reduction of 2,4-difluoronitrobenzene using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The 2,4-difluorobenzylamine is then reacted with 3-cyanopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
作用机制
The mechanism of action of 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile
- 2,4-Difluorobenzylamine
- 3-Cyanopyridine
Uniqueness
2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or potency in various applications.
属性
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-4-3-10(12(15)6-11)8-18-13-9(7-16)2-1-5-17-13/h1-6H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQLYQMRZRFNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)
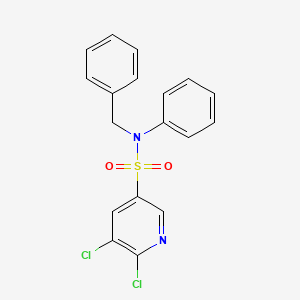
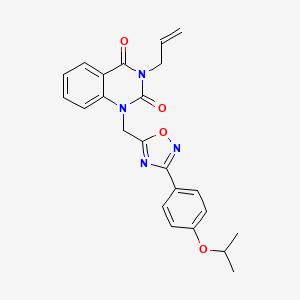
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2356619.png)
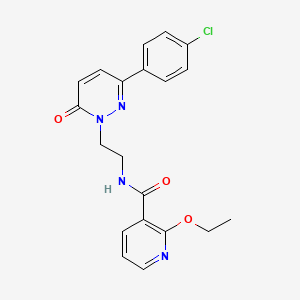
![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)
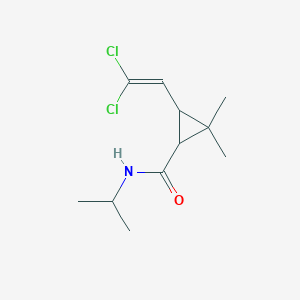

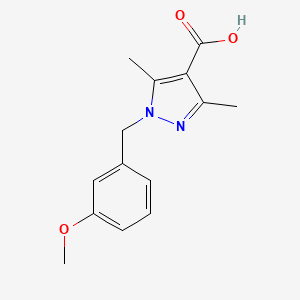
![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
![methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B2356631.png)

